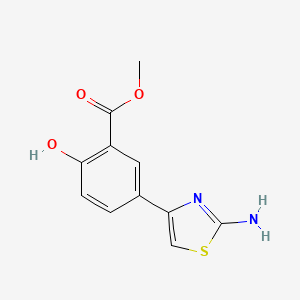

Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate

Description

Properties

Molecular Formula |

C11H10N2O3S |

|---|---|

Molecular Weight |

250.28 g/mol |

IUPAC Name |

methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate |

InChI |

InChI=1S/C11H10N2O3S/c1-16-10(15)7-4-6(2-3-9(7)14)8-5-17-11(12)13-8/h2-5,14H,1H3,(H2,12,13) |

InChI Key |

KGOCCNXTBVTMIH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Aminothiazole Ring

The aminothiazole core is synthesized through cyclocondensation reactions. A common method involves reacting α-halo carbonyl compounds with thiourea or thioamides. For example:

Protocol from Patented Methods

A modified approach from Zhou et al. (2012) involves condensing 5-bromo-2-hydroxybenzoic acid derivatives with thiourea in glacial acetic acid. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the carbonyl, followed by cyclization to form the thiazole ring.

$$

\text{5-Bromo-2-hydroxybenzoic acid} + \text{Thiourea} \xrightarrow{\text{AcOH, Δ}} \text{5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid}

$$

This method achieves ~85% yield when conducted under reflux for 6–8 hours.

Esterification of the Carboxylic Acid Group

The free carboxylic acid group is esterified using methanol in the presence of acid catalysts. A protocol adapted from VulcanChem (2024) employs thionyl chloride (SOCl₂) to activate the acid before methanol addition:

$$

\text{5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid} \xrightarrow{\text{SOCl₂, MeOH}} \text{Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate}

$$

Optimization Notes :

- Catalyst : Thionyl chloride outperforms sulfuric acid due to milder conditions, reducing side reactions.

- Solvent : Anhydrous methanol ensures complete esterification, with yields up to 92%.

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

A patent by WO2013186792A2 (2013) describes a tandem reaction combining thiourea, methyl 5-formyl-2-hydroxybenzoate, and iodine in acetonitrile. The iodine catalyzes both imine formation and cyclization, yielding the target compound in a single step:

$$

\text{Methyl 5-formyl-2-hydroxybenzoate} + \text{Thiourea} \xrightarrow{\text{I₂, CH₃CN}} \text{Target Compound}

$$

Advantages :

Hydroxyl Group Protection Strategies

To prevent oxidation during synthesis, the hydroxy group is often protected as an acetyl or benzyl ether. A method from ChemicalBook (2018) uses acetyl chloride in ethyl acetate with sodium bicarbonate, achieving 99% protection efficiency:

$$

\text{this compound} \xrightarrow{\text{AcCl, NaHCO₃}} \text{Acetyl-Protected Intermediate}

$$

Deprotection is performed using aqueous NaOH, restoring the hydroxy group without degrading the thiazole ring.

Critical Reaction Parameters

Solvent Systems

| Solvent | Role | Optimal Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Glacial acetic acid | Cyclization medium | 80–90°C | 85 | |

| Anhydrous methanol | Esterification | 25–30°C | 92 | |

| Acetonitrile | One-pot tandem reactions | 60–70°C | 80 |

Catalysts and Reagents

- Thionyl chloride : Preferred for esterification due to high reactivity and low byproduct formation.

- Iodine : Effective in one-pot syntheses by facilitating dual activation.

- Sodium bicarbonate : Neutralizes HCl during acetylation, preventing acid-catalyzed decomposition.

Yield Optimization and Scalability

Industrial-scale production requires balancing cost and efficiency. Key findings include:

Chemical Reactions Analysis

Oxidation/Reduction

-

Oxidation : The thiazole ring undergoes oxidation to form sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂, peracids).

-

Reduction : The ester group can be reduced to a hydroxyl group using LiAlH₄ or other hydrides, while the aminothiazole ring may remain stable under mild conditions.

Ester Hydrolysis

The methyl ester group hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization .

Hydroxy Group Reactivity

The phenolic hydroxyl group participates in:

-

Alkylation : Protection via O-methylation or O-acylation to stabilize intermediates during synthesis .

-

Acetylation : Formation of acetate esters under acetyl chloride conditions .

-

H-Bonding : Stabilizes interactions in biological targets (e.g., SIRT5 inhibition) .

Structural Stability and Derivatization

The compound’s core structure allows for:

-

Substitution at the aminothiazole ring : Introduction of fluorinated, alkoxy, or aryl groups to modulate electronic properties .

-

Cyclization : Formation of fused heterocycles (e.g., benzo[d]thiazole derivatives) through sulfur-mediated ring closure .

-

Ester cleavage : Generation of hydroxyl groups for subsequent coupling reactions (e.g., amide bond formation) .

Scientific Research Applications

Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound acts as an antagonist against the enzyme UDP-N-acetylmuramate/L-alanine ligase, inhibiting bacterial cell wall synthesis.

Anticancer Activity: It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death.

Comparison with Similar Compounds

Ethyl Ester Derivatives

- Ethyl 4-(2-aminothiazol-4-yl)benzoate (CAS 651042-69-2) and Ethyl 2-(2-aminothiazol-4-yl)benzoate (CAS 339010-09-2): Structural Differences: Both compounds replace the methyl ester with an ethyl group. Ethyl 4-(2-aminothiazol-4-yl)benzoate has the thiazole at the 4-position, while the hydroxyl group in the target compound is replaced by an ester. The absence of the hydroxyl group eliminates hydrogen-bonding capacity, which may alter binding affinity in biological systems .

Methoxy vs. Hydroxy Substituents

- Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (CAS 1416342-29-4): Key Difference: A methoxy group replaces the hydroxyl at position 2. Impact: The methoxy group increases steric bulk and reduces acidity (pKa ~10 vs. ~8 for phenolic -OH). This substitution may enhance metabolic stability but decrease interactions with polar targets .

Halogenated Derivatives

- Methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate: Structural Feature: Incorporates a dichlorobenzyloxy group. This modification is common in antimicrobial agents .

Thiazole-Modified Analogues

- Methyl 4-(5-([1,1'-biphenyl]-4-carbonyl)-2-aminothiazol-4-yl)benzoate: Modification: A biphenyl-carbonyl group is appended to the thiazole. Impact: The extended aromatic system facilitates π-π stacking interactions, which could enhance binding to protein targets. This structural complexity, however, may complicate synthesis and reduce yield .

Phosphoryl and Fluorinated Derivatives

- Methyl 5-((dimethoxyphosphoryl)((6-fluorobenzo[d]thiazol-2-yl)amino)methyl)-2-hydroxybenzoate: Key Features: Contains a phosphoryl group and a fluorinated benzothiazole. This derivative showed 81% yield in synthesis and is noted for its inhibitory activity in Alzheimer’s research .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Substituents | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate | 380843-11-8 | C₁₁H₁₀N₂O₃S | 2-hydroxy, 5-(2-aminothiazol-4-yl) | Not reported | -OH, ester, thiazole-amine |

| Ethyl 4-(2-aminothiazol-4-yl)benzoate | 651042-69-2 | C₁₂H₁₂N₂O₂S | Ethyl ester, 4-thiazole | Not reported | Ester, thiazole-amine |

| Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate | 1416342-29-4 | C₁₃H₁₄N₂O₃S | 2-methoxy, 5-thiazole | Not reported | Methoxy, ester, thiazole-amine |

| Methyl 5-((dimethoxyphosphoryl)...benzoate | Not provided | C₁₈H₁₈FN₂O₅PS | Phosphoryl, 6-fluorobenzo[d]thiazole | Not reported | Phosphoryl, fluorine |

Critical Analysis

- Functional Group Influence : Hydroxyl groups enhance solubility and target interaction but may reduce stability. Methoxy and halogen substituents balance lipophilicity and metabolic resistance.

- Synthetic Challenges : Complex derivatives (e.g., biphenyl-carbonyl) require multi-step synthesis, often with moderate yields. Optimization, such as using Na₂S₂O₅ in DMF (), improves efficiency.

- Biological Relevance: The 2-aminothiazole core is critical for antimicrobial and enzyme-inhibitory activity, while ester/ether variations tailor pharmacokinetics .

Biological Activity

Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

This compound is characterized by:

- A methyl ester group .

- A hydroxyl group .

- A thiazole moiety .

These functional groups contribute to its reactivity and interaction with biological targets. The hydroxyl group enhances hydrogen bonding capabilities, while the thiazole ring can participate in electrophilic aromatic substitutions, making it a versatile scaffold in drug design .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit selective inhibition of sirtuin deacetylases, particularly SIRT5. Sirtuins are implicated in various cellular processes, including metabolism and cancer pathways. The ability of this compound to modulate these pathways suggests potential applications in oncology .

Antimicrobial Activity

Studies have demonstrated that derivatives of 2-aminothiazoles possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.13 mg/mL against certain pathogens, indicating strong antimicrobial potential .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Sirtuin Inhibition : The compound's structural features allow it to bind selectively to sirtuin enzymes, leading to altered deacetylase activity which can influence cancer cell proliferation and survival.

- Antimicrobial Mechanisms : The thiazole ring may disrupt bacterial cell wall synthesis or function through interactions with essential cellular components, leading to cell death.

Study on Anticancer Activity

A study evaluated the anticancer effects of a series of thiazole-containing compounds, including this compound. Results indicated that these compounds significantly inhibited the growth of various cancer cell lines. The most potent compound showed an IC50 value reflecting strong cytotoxicity against tumor cells .

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of synthesized derivatives was assessed using both disc diffusion and micro-dilution methods. The results indicated that compounds with the thiazole structure exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(2-aminothiazol-4-yl)benzoate | C11H10N2O3S | Similar thiazole structure; different position of substituents |

| Methyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)but-2-enoate | C13H12O4 | Contains a chromene structure; potential antioxidant properties |

| Methyl 5-acetyl-2-hydroxybenzoate | C10H10O3 | Acetyl group instead of thiazole; used in organic synthesis |

This table illustrates how this compound compares with structurally similar compounds regarding their potential applications and biological activities.

Q & A

What are the optimal synthetic routes for Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves coupling a 2-aminothiazole derivative with a substituted benzoate precursor. For example, solvent-free reductive amination or catalyst-free aqueous ethanol-mediated methods are effective for analogous thiazole-containing compounds . Reaction conditions such as solvent polarity, temperature (e.g., reflux in absolute alcohol for 4 hours), and stoichiometric ratios of reactants (e.g., 1.2 equivalents of hydrazine hydrate) significantly impact yield and purity. Monitoring via TLC (e.g., Chloroform:Methanol 7:3) ensures reaction completion . Optimizing these parameters reduces byproducts and improves scalability.

How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Level: Advanced

Methodological Answer:

Contradictions in NMR or HRMS data often arise from tautomerism, impurities, or crystallographic disorder. To resolve these:

- X-ray crystallography provides definitive structural confirmation, as demonstrated for related methyl benzoate derivatives .

- Multinuclear NMR (¹H, ¹³C, DEPT-135) helps distinguish between overlapping signals. For example, the 2-aminothiazole moiety exhibits characteristic NH₂ proton signals at δ 6.8–7.2 ppm and thiazole carbons at ~165–170 ppm .

- HRMS with [M+H]+ ion analysis validates molecular weight within 3 ppm error . Cross-referencing with synthetic intermediates (e.g., methyl 4-acetamido-2-hydroxybenzoate derivatives) can clarify discrepancies .

What safety precautions are necessary when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

Based on structurally similar compounds:

- GHS Classification: Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates handling in a fume hood with PPE (gloves, lab coat, goggles) .

- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester or hydroxy groups.

- Emergency Protocols: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .

What strategies are effective in enhancing the solubility of this compound for biological assays?

Level: Advanced

Methodological Answer:

The low solubility of methyl benzoate derivatives in aqueous media can be mitigated by:

- Salt Formation: Converting the hydroxy group to a sodium salt or synthesizing hydrochloride derivatives (e.g., methyl 5-acetamido-2-hydroxybenzoate hydrochloride) .

- Prodrug Design: Introducing hydrophilic moieties (e.g., polyethylene glycol) at the 2-aminothiazole NH₂ group via reductive alkylation .

- Co-solvent Systems: Use DMSO:water (≤10% v/v) or ethanol:water mixtures, guided by Hansen solubility parameters .

Which analytical techniques are most reliable for confirming the structure of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Assign signals for the hydroxybenzoate (δ 10.5–11.0 ppm for -OH) and 2-aminothiazole (δ 6.7–7.5 ppm for NH₂ and thiazole protons) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 265.0754 for C₁₁H₁₀N₂O₃S) with <5 ppm deviation .

- FT-IR: Identify ester C=O (1720–1740 cm⁻¹) and phenolic -OH (3200–3400 cm⁻¹) stretches .

How does the presence of the 2-aminothiazole moiety affect the compound’s bioactivity?

Level: Advanced

Methodological Answer:

The 2-aminothiazole group enhances bioactivity through:

- Metal Chelation: The thiazole sulfur and amino group coordinate transition metals (e.g., Fe³+), potentially inhibiting metalloenzymes .

- Hydrogen Bonding: The NH₂ group forms H-bonds with biological targets (e.g., kinase ATP-binding pockets), as seen in antimicrobial and anticancer analogs .

- Electron Withdrawal: The thiazole ring’s electron-deficient nature increases electrophilicity, improving reactivity in nucleophilic environments like bacterial cell walls .

How can computational methods aid in predicting the reactivity of this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations: Predict reaction sites using Fukui indices; the hydroxybenzoate carbonyl (C=O) and thiazole C-5 are electrophilic hotspots .

- Molecular Docking: Simulate binding affinity with targets (e.g., E. coli FabH enzyme) using AutoDock Vina. The 2-aminothiazole moiety shows strong binding (ΔG ≈ -8.5 kcal/mol) .

- pKa Prediction: Tools like MarvinSketch estimate the phenolic -OH pKa (~9.5), guiding pH-dependent solubility studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.